5,7-Dimethyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole
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Overview
Description
5,7-Dimethyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole is a complex organic compound featuring a benzo[d]thiazole core substituted with dimethyl groups and a piperazine ring attached to a thiophene-2-ylsulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzo[d]thiazole Core: Starting with a suitable precursor such as 2-aminothiophenol, the benzo[d]thiazole core can be synthesized through cyclization reactions.
Introduction of Dimethyl Groups: Methylation of the benzo[d]thiazole core can be achieved using methylating agents like methyl iodide in the presence of a base.
Attachment of Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where the benzo[d]thiazole derivative reacts with piperazine.
Sulfonylation with Thiophene-2-ylsulfonyl Chloride: The final step involves the sulfonylation of the piperazine nitrogen with thiophene-2-ylsulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a thiol or sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzo[d]thiazole and thiophene rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, sulfides.
Substitution Products: Halogenated derivatives, substituted benzo[d]thiazoles.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of catalysts.
Material Science: Its unique structure makes it suitable for use in organic semiconductors and photovoltaic materials.
Biology and Medicine
Antimicrobial Agents: The compound exhibits potential antimicrobial activity, making it a candidate for developing new antibiotics.
Anticancer Research: Its ability to interact with biological targets suggests potential as an anticancer agent.
Industry
Pharmaceuticals: Used in the synthesis of drug candidates due to its versatile reactivity.
Agriculture: Potential use in the development of agrochemicals for pest control.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. The benzo[d]thiazole core can intercalate with DNA, disrupting replication and transcription processes. The piperazine ring enhances binding affinity to protein targets, while the thiophene-2-ylsulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
5,7-Dimethyl-2-(4-(phenylsulfonyl)piperazin-1-yl)benzo[d]thiazole: Similar structure but with a phenyl group instead of a thiophene ring.
5,7-Dimethyl-2-(4-(methylsulfonyl)piperazin-1-yl)benzo[d]thiazole: Contains a methylsulfonyl group instead of thiophene-2-ylsulfonyl.
Uniqueness
The presence of the thiophene-2-ylsulfonyl group in 5,7-Dimethyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole imparts unique electronic properties and enhances its ability to interact with biological targets, making it more effective in certain applications compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
5,7-dimethyl-2-(4-thiophen-2-ylsulfonylpiperazin-1-yl)-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S3/c1-12-10-13(2)16-14(11-12)18-17(24-16)19-5-7-20(8-6-19)25(21,22)15-4-3-9-23-15/h3-4,9-11H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOYPETZGZZAHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)S(=O)(=O)C4=CC=CS4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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